An In-Depth Technical Guide to the Chemical and Physical Properties of Ethyl p-Tolylacetate
An In-Depth Technical Guide to the Chemical and Physical Properties of Ethyl p-Tolylacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of ethyl p-tolylacetate, a key aromatic ester. The information is presented in a structured format to facilitate easy access and comparison for research and development applications. Detailed experimental protocols for its synthesis and analysis are also provided, alongside mandatory visualizations to illustrate key processes.
Core Chemical and Physical Properties
Ethyl p-tolylacetate, also known as ethyl 2-(p-tolyl)acetate, is a colorless to slightly yellow liquid. Its fundamental properties are summarized in the tables below.
Chemical Identifiers and Formula
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [2][3] |
| CAS Number | 14062-19-2 | [1][2][3] |
| EC Number | 237-904-1 | [3] |
| InChI | InChI=1S/C11H14O2/c1-3-13-11(12)8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | [1][2] |
| InChIKey | BTRGZBIXPLFVNK-UHFFFAOYSA-N | [1][2] |
| SMILES | CCOC(=O)Cc1ccc(C)cc1 | [2] |
| Synonyms | Ethyl 4-methylphenylacetate, p-Tolylacetic acid ethyl ester, Benzeneacetic acid, 4-methyl-, ethyl ester | [1][4] |
Physical and Thermochemical Properties
| Property | Value | Conditions | Source(s) |
| Density | 1.008 g/mL | 25 °C | [2][3] |
| Boiling Point | 116-118 °C | 13 mmHg | [2][3] |
| Refractive Index (n20/D) | 1.496 | 20 °C | [2][3] |
| Flash Point | 109 °C | Closed cup | [2][3] |
| Appearance | Clear colorless to slightly yellow liquid | [5] | |
| LogP (Octanol/Water Partition Coefficient) | 2.6 | [6] | |
| Topological Polar Surface Area | 26.3 Ų | [6] |
Synthesis of Ethyl p-Tolylacetate
A common and effective method for the synthesis of ethyl p-tolylacetate is the Fischer-Speier esterification of p-tolylacetic acid with ethanol, using a strong acid as a catalyst.[7]
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
p-Tolylacetic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)[8]
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine p-tolylacetic acid and an excess of absolute ethanol. A molar ratio of at least 1:3 (acid to alcohol) is recommended to drive the equilibrium towards the product.[8]
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture while stirring.[8]
-
Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]
-
Work-up:
-
After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[8]
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude ethyl p-tolylacetate can be purified by vacuum distillation to yield the final product.[9]
Synthesis Workflow
Analytical and Spectroscopic Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of ethyl p-tolylacetate and confirming its identity.
Typical Experimental Parameters:
| Parameter | Value |
| Column | A non-polar capillary column (e.g., HP-5MS, 5% phenyl methyl siloxane) is suitable. |
| Carrier Gas | Helium at a constant flow rate of approximately 1 mL/min.[10] |
| Injector Temperature | 250-300 °C.[10] |
| Oven Temperature Program | Initial temperature of 80 °C held for 2 minutes, then ramped at 5-10 °C/min to a final temperature of 250-300 °C, held for a few minutes.[10] |
| Mass Spectrometer | Electron Impact (EI) ionization at 70 eV.[10] |
| Scan Range | 40-400 m/z. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of ethyl p-tolylacetate.
Experimental Conditions:
-
¹H NMR: Spectra are typically recorded on a 300 or 400 MHz spectrometer.[11][12] The characteristic signals are:
-
A triplet corresponding to the methyl protons of the ethyl group.
-
A quartet corresponding to the methylene protons of the ethyl group.
-
A singlet for the benzylic methylene protons.
-
A singlet for the methyl protons on the tolyl group.
-
Two doublets in the aromatic region for the para-substituted phenyl ring.
-
-
¹³C NMR: Spectra are typically recorded at 75 or 100 MHz.[11][12] The spectrum will show distinct signals for the carbonyl carbon, the carbons of the ethyl group, the benzylic carbon, the methyl carbon on the tolyl group, and the aromatic carbons.
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of ethyl p-tolylacetate is available in the NIST WebBook.[1] An Attenuated Total Reflectance (ATR) FT-IR spectrum has also been documented.[13]
Sample Preparation:
A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr) for analysis.
Key Vibrational Frequencies:
-
C=O stretch: A strong absorption band around 1735 cm⁻¹ is characteristic of the ester carbonyl group.
-
C-O stretch: Bands in the region of 1250-1000 cm⁻¹ correspond to the C-O stretching vibrations of the ester.
-
C-H stretch: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.
Safety Information
Ethyl p-tolylacetate is a combustible liquid.[3] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles and chemical-resistant gloves.[3]
-
Handling: Use in a well-ventilated area. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.[3]
This guide provides a foundational understanding of the chemical and physical properties of ethyl p-tolylacetate, along with practical experimental guidance. For more detailed information, researchers are encouraged to consult the cited literature.
References
- 1. Ethyl-p-tolylacetate [webbook.nist.gov]
- 2. Ethyl p-tolylacetate 98 14062-19-2 [sigmaaldrich.com]
- 3. Ethyl p-tolylacetate 98 14062-19-2 [sigmaaldrich.com]
- 4. Ethyl-p-tolylacetate (CAS 14062-19-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. echemi.com [echemi.com]
- 6. Ethyl m-tolylacetate | C11H14O2 | CID 96574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. epfl.ch [epfl.ch]
- 12. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 13. spectrabase.com [spectrabase.com]
